Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
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Description
Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate is a useful research compound. Its molecular formula is C13H18N2O8 and its molecular weight is 330.293. The purity is usually 95%.
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Scientific Research Applications
Bioactivities in Natural Products
Research has identified novel natural products, including alkaloids, that are structurally similar to Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate. These compounds were isolated from Portulaca oleracea L. and exhibited anti-inflammatory and anticholinesterase bioactivities, demonstrating potential therapeutic applications (Song et al., 2023).
Alkylation Studies
Alkylation of pyrimidine derivatives, closely related to Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate, has been studied. This process led to the synthesis of various alkyl acetates and other derivatives, highlighting the compound's versatility in organic synthesis (Krivonogov et al., 2004).
Synthesis and Antitumor Activities
The compound has been synthesized in various forms for potential antitumor applications. For example, specific enantiomers have been synthesized and shown to exhibit selective anti-tumor activities. This suggests its potential in developing new cancer therapies (Jing, 2011).
Large-Scale Synthesis and Biological Activity
Efficient methodologies for the large-scale synthesis of alkyl pyridin- and pyrimidin-yl acetates, structurally similar to Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate, have been developed. These compounds have shown promising biological activities, including cytotoxicity against cancer cell lines and microbial inhibition (Morgentin et al., 2009).
Imaging Studies in Medicine
One study synthesized a derivative of this compound for use as a reference standard in imaging studies, particularly for identifying specific glucuronides in blood samples. This highlights its application in medical diagnostics and imaging (Harnor et al., 2014).
Synthesis of Novel Compounds
The compound has been used in synthesizing novel dinucleotide analogs, demonstrating its utility in creating new biochemical tools for research and therapeutic applications (Valiyev et al., 2010).
properties
IUPAC Name |
methyl 2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O8/c1-21-8(17)3-6-4-15(13(20)14-11(6)19)12-10(22-2)9(18)7(5-16)23-12/h4,7,9-10,12,16,18H,3,5H2,1-2H3,(H,14,19,20)/t7-,9-,10-,12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTXNXXJZCFUOA-UGKPPGOTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CC(=O)OC)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate |
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